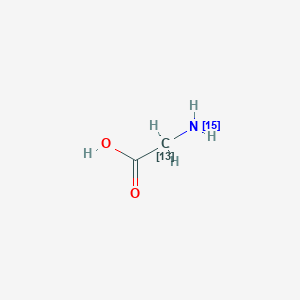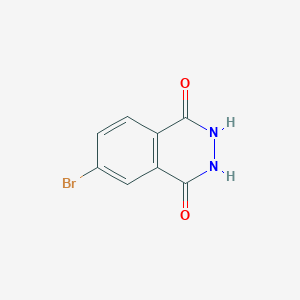
6-Bromophthalazine-1,4-diol
Übersicht
Beschreibung
6-Bromophthalazine-1,4-diol is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Advances in Benzodiazines
Benzodiazines, including phthalazines, have garnered attention for their broad biological properties and applications in pharmaceutical and agrochemical fields. Phthalazines, such as 6-Bromophthalazine-1,4-diol, are integral in synthesizing bioactive natural products and synthetic molecules, leading to significant therapeutic activities. These compounds are continuously studied for their potential uses in medicinal chemistry and other areas due to their structural importance and versatile chemical properties (Mathew et al., 2017).
Sensing Applications
Research on phthalazine derivatives has led to the development of highly selective and sensitive fluorescent sensors. For example, a phthalazine derivative-based fluorescent organic nanosheet has been designed for the simultaneous detection of Cr6+ and Mn7+ ions in aqueous media. This work highlights the compound's application in environmental monitoring and potential for detecting biologically relevant ions with high selectivity and sensitivity (Wakshe et al., 2021).
Photolabile Protecting Groups
The use of this compound derivatives as photolabile protecting groups for aldehydes and ketones under physiological conditions demonstrates the compound's utility in synthetic organic chemistry. This application is crucial for developing light-sensitive probes and materials in biological research, offering a controlled release of active molecules upon light exposure (Lu et al., 2003).
Antibacterial and Anticonvulsant Activities
Phthalazine derivatives exhibit notable antibacterial and anticonvulsant activities, making them valuable in pharmaceutical research. The synthesis of various phthalazine and heterocyclic derivatives has led to compounds with significant medicinal potential. For example, certain derivatives have shown promising results in anticonvulsant activity evaluation, highlighting the therapeutic applications of these compounds (Zhang et al., 2017).
Wirkmechanismus
While the specific mechanism of action for 6-Bromophthalazine-1,4-diol is not mentioned, compounds similar to it, such as CDK4/6 inhibitors, have been studied extensively. The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQSROUAIPXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464085 | |
| Record name | 6-Bromophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-49-8 | |
| Record name | 6-Bromophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
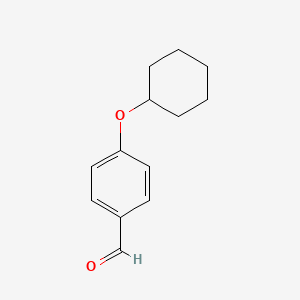

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)


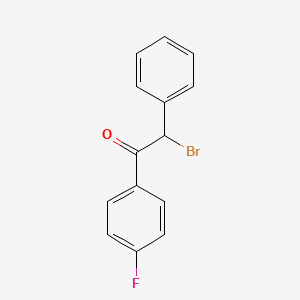
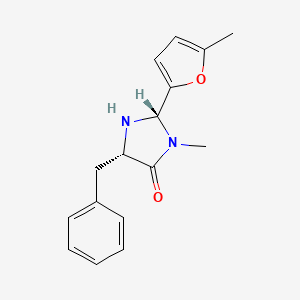
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
